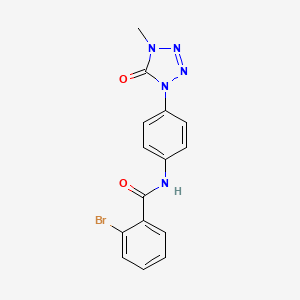
2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromobenzamide and a tetrazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of such compounds can vary widely depending on the specific functional groups present and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors like their molecular structure and the specific functional groups present .Scientific Research Applications
Synthesis and Structural Analysis
The scientific research on compounds structurally related to 2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide predominantly focuses on their synthesis and structural characterization. For instance, Saeed et al. (2020) reported the synthesis and X-ray structure characterization of antipyrine derivatives, including detailed analysis through Hirshfeld surface and DFT calculations, providing insights into their solid-state structures and intermolecular interactions (Saeed et al., 2020).
Anticancer Potential
Another significant area of research is the exploration of anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, evaluating their efficacy against various cancer cell lines. These compounds showed promising anticancer activities, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).
Microwave Promoted Synthesis
The efficiency of synthesis methods is also a critical research aspect. Saeed (2009) demonstrated a more efficient method using microwave irradiation for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, offering a cleaner and faster alternative to traditional methods (Saeed, 2009).
Pharmaceutical Formulation Development
Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, showcasing the application of related compounds in the development of pharmaceutical formulations (Ikemoto et al., 2005).
Metal Complex Synthesis
Research by Binzet et al. (2009) involved the synthesis and characterization of metal complexes using related benzamide derivatives, contributing to the understanding of metal-ligand interactions and their potential applications (Binzet et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O2/c1-20-15(23)21(19-18-20)11-8-6-10(7-9-11)17-14(22)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGTURYOBMGGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

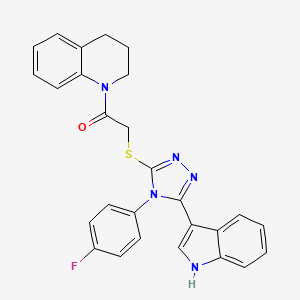
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2411329.png)
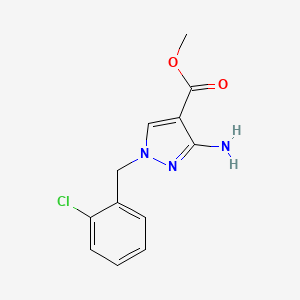
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)
![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)
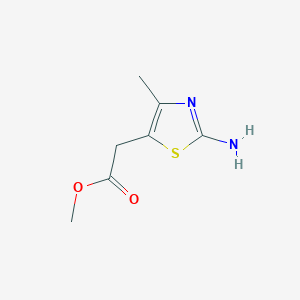
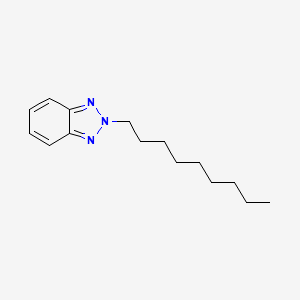
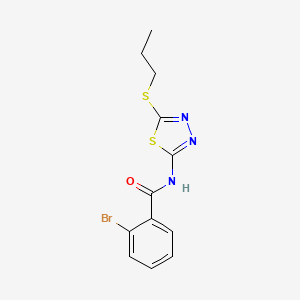
![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)
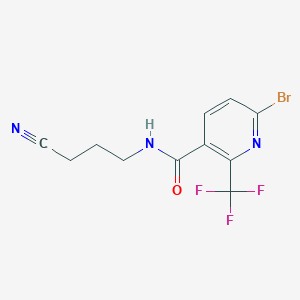

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2411343.png)
![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)
